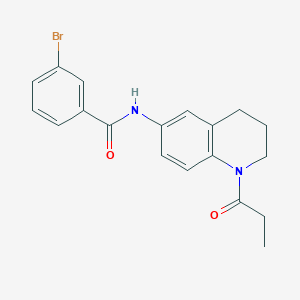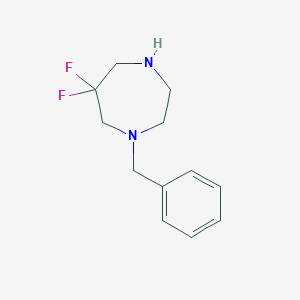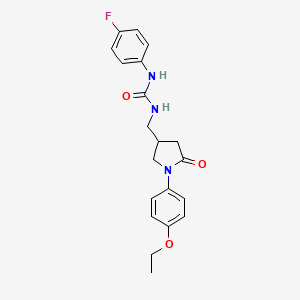
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme thioredoxin reductase, which is involved in redox signaling and antioxidant defense mechanisms in cells.
Mécanisme D'action
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide acts as a potent inhibitor of thioredoxin reductase, which is an enzyme that plays a critical role in maintaining the redox balance in cells. Thioredoxin reductase catalyzes the reduction of thioredoxin, a key regulator of redox signaling and antioxidant defense mechanisms. Inhibition of thioredoxin reductase by N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide leads to the accumulation of reactive oxygen species and oxidative stress, which can induce cell death.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells. In cardiovascular disease models, N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been shown to improve endothelial function and reduce oxidative stress. In neurodegenerative disease models, it has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments include its potent inhibitory activity against thioredoxin reductase, its ability to induce oxidative stress and cell death in cancer cells, and its potential therapeutic applications in various disease models. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide. One area of interest is the development of more potent and selective inhibitors of thioredoxin reductase for use as anticancer agents. Another area of interest is the study of the effects of thioredoxin reductase inhibition on other cellular processes, such as autophagy and DNA damage repair. Additionally, the potential therapeutic applications of N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide in cardiovascular and neurodegenerative diseases warrant further investigation.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can be synthesized by a multi-step process involving the reaction of 3,4-dichloroaniline with 2-bromo-1-(4-nitrophenyl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride and the reaction of the resulting alcohol with thioacetic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been extensively used in scientific research as a tool to study the role of thioredoxin reductase in cellular processes. It has been shown to induce oxidative stress and inhibit cell growth in cancer cells, making it a potential anticancer agent. Additionally, it has been used to study the effects of thioredoxin reductase inhibition on the immune system, cardiovascular system, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O3S/c18-14-6-1-11(9-15(14)19)21-16(24)10-27-17-20-7-8-22(17)12-2-4-13(5-3-12)23(25)26/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTHFTAUKBOEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2949691.png)




![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2949699.png)

![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2949702.png)


![(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2949705.png)


![N1-butyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2949710.png)